molecular formula C13H20N2O B14903389 4-(tert-Butyl)-N-ethylbenzohydrazide

4-(tert-Butyl)-N-ethylbenzohydrazide

Cat. No.: B14903389
M. Wt: 220.31 g/mol
InChI Key: OOWWCNHEECBXSD-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-ethylbenzohydrazide is an organic compound characterized by the presence of a tert-butyl group, an ethyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-N-ethylbenzohydrazide typically involves the reaction of 4-tert-butylbenzohydrazide with ethylating agents under controlled conditions. One common method is the alkylation of 4-tert-butylbenzohydrazide using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)-N-ethylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-(tert-Butyl)-N-ethylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-N-ethylbenzohydrazide involves its interaction with molecular targets through its hydrazide moiety. The compound can form hydrogen bonds and engage in nucleophilic attacks, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-tert-butyl-N-ethylbenzohydrazide

InChI

InChI=1S/C13H20N2O/c1-5-15(14)12(16)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5,14H2,1-4H3

InChI Key

OOWWCNHEECBXSD-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C1=CC=C(C=C1)C(C)(C)C)N

Origin of Product

United States

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